FRAX1036: A Selective Inhibitor of Group I p21-Activated Kinases
FRAX1036: A Selective Inhibitor of Group I p21-Activated Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial mediators of cellular signaling downstream of the Rho family of small GTPases, Rac and Cdc42. The six identified PAK isoforms are categorized into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Group I PAKs, in particular, have been implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[1][2][3][4] Dysregulation of Group I PAK signaling is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[1][2] FRAX1036 is a potent and selective small molecule inhibitor of Group I PAKs, demonstrating significant potential in preclinical cancer models.[5][6][7] This technical guide provides a comprehensive overview of FRAX1036, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Data Presentation
Biochemical Potency
FRAX1036 exhibits potent inhibitory activity against Group I PAKs, with significantly less activity against the Group II member PAK4. The inhibitory constant (Ki) values are summarized in the table below.
| Kinase | Ki (nM) |
| PAK1 | 23.3[5][8] |
| PAK2 | 72.4[5][8] |
| PAK4 | 2,400[8] |
Cellular Activity
FRAX1036 demonstrates cellular efficacy by inhibiting the phosphorylation of downstream substrates of Group I PAKs and inducing apoptosis in cancer cell lines with amplified PAK1.
| Cell Line | Concentration | Effect |
| MDA-MB-175 (Breast Cancer) | 2.5 - 5 µM | Inhibition of MEK1-S298 and CRAF-S338 phosphorylation[5] |
| MDA-MB-175 (Breast Cancer) | Not Specified | Induction of apoptosis[5] |
| OVCAR-3 (Ovarian Cancer) | Not Specified | Upregulation of p53 and p21, downregulation of cyclin B1[5] |
Experimental Protocols
Biochemical Kinase Assay (Z'-LYTE™)
This protocol outlines a method for determining the in vitro potency of FRAX1036 against Group I PAKs using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant human PAK1, PAK2
-
Z'-LYTE™ Kinase Assay Kit - Ser/Thr 19 Peptide
-
FRAX1036
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Prepare serial dilutions of FRAX1036 in the assay buffer.
-
In a 384-well plate, add the diluted FRAX1036, recombinant PAK enzyme, and the FRET peptide substrate.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding the Z'-LYTE™ development reagent.
-
Incubate for 1 hour at room temperature to allow for the development of the FRET signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor emission to determine the extent of peptide phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the FRAX1036 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Ki.
Western Blot Analysis of Cellular Signaling
This protocol describes the analysis of protein expression and phosphorylation in cell lysates following treatment with FRAX1036.
Materials:
-
MDA-MB-175 or OVCAR-3 cells
-
FRAX1036
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK (S298), anti-p-CRAF (S338), anti-p53, anti-p21, anti-cyclin B1, and loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed MDA-MB-175 or OVCAR-3 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of FRAX1036 for the desired time (e.g., 24 hours).[5][7]
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression or phosphorylation.
In Vivo Ovarian Cancer Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of FRAX1036 in an OVCAR-3 xenograft model.
Materials:
-
Female immunodeficient mice (e.g., SCID or nude mice)
-
OVCAR-3 cells
-
Matrigel (optional)
-
FRAX1036
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Subcutaneously inject OVCAR-3 cells (e.g., 5 x 10^6 cells) into the flank of each mouse. The cells can be resuspended in a mixture of media and Matrigel to promote tumor formation.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Administer FRAX1036 (e.g., 20 mg/kg) or vehicle daily via oral gavage.[9]
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.[9]
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
-
Compare the tumor growth rates between the FRAX1036-treated and control groups to assess the anti-tumor efficacy.
Mandatory Visualizations
Signaling Pathways
Caption: Group I PAK signaling pathway and points of intervention by FRAX1036.
Experimental Workflow
Caption: A logical workflow for the characterization of FRAX1036.
Conclusion
FRAX1036 is a valuable research tool for investigating the roles of Group I PAKs in normal physiology and disease. Its selectivity and potency make it a strong candidate for further preclinical and potentially clinical development as an anti-cancer therapeutic, particularly in tumors with PAK1 amplification or hyperactivation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of targeting Group I PAKs with FRAX1036.
References
- 1. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group I p21-Activated Kinases (PAKs) Promote Tumor Cell Proliferation and Survival Through the AKT1 and Raf-MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
